N-(5-((2-((2-fluorophenyl)amino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)-4-(pyrrolidin-1-ylsulfonyl)benzamide
Description
This compound is a 1,3,4-thiadiazole derivative featuring a thioether-linked 2-fluorophenyl amide group and a benzamide moiety substituted with a pyrrolidine sulfonyl group. Its structure integrates key pharmacophores:
Properties
IUPAC Name |
N-[5-[2-(2-fluoroanilino)-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]-4-pyrrolidin-1-ylsulfonylbenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20FN5O4S3/c22-16-5-1-2-6-17(16)23-18(28)13-32-21-26-25-20(33-21)24-19(29)14-7-9-15(10-8-14)34(30,31)27-11-3-4-12-27/h1-2,5-10H,3-4,11-13H2,(H,23,28)(H,24,25,29) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SCVJTYQZJUTFHW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)S(=O)(=O)C2=CC=C(C=C2)C(=O)NC3=NN=C(S3)SCC(=O)NC4=CC=CC=C4F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20FN5O4S3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
521.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(5-((2-((2-fluorophenyl)amino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)-4-(pyrrolidin-1-ylsulfonyl)benzamide is a complex compound that incorporates a 1,3,4-thiadiazole moiety, which is recognized for its diverse biological activities. This article explores the biological activities associated with this compound, focusing on its anticancer, antimicrobial, anti-inflammatory, and antidepressant properties.
1. Overview of Thiadiazole Derivatives
Thiadiazole derivatives are known for their broad spectrum of biological activities. The 1,3,4-thiadiazole ring system has been extensively studied and has shown potential in various therapeutic areas including:
2. Anticancer Activity
Research indicates that compounds containing the thiadiazole moiety exhibit significant anticancer properties. For instance:
- A study found that certain 1,3,4-thiadiazole derivatives demonstrated potent cytotoxic effects against breast adenocarcinoma (MCF-7) and human hepatocellular carcinoma (HepG2) cell lines. The most effective compounds had IC50 values as low as 2.32 µg/mL .
| Compound | Cell Line | IC50 (µg/mL) |
|---|---|---|
| 4i | MCF-7 | 2.32 |
| 4h | MCF-7 | 3.21 |
| 4f | HepG2 | 5.36 |
Additionally, the incorporation of specific substituents on the thiadiazole ring can enhance its activity. For example, shifting an ethoxy group from the para to ortho position significantly increased cytotoxicity .
3. Antimicrobial Activity
Thiadiazole derivatives also exhibit substantial antimicrobial properties. A review highlighted that these compounds are effective against various bacterial strains and fungi:
- Compounds with halogenated phenyl groups showed enhanced antibacterial activity against Gram-positive bacteria such as Staphylococcus aureus and Bacillus cereus, while others demonstrated antifungal activity against Candida albicans and Aspergillus niger .
| Compound | Target Organism | MIC (µg/mL) |
|---|---|---|
| Compound A | S. aureus | 32.6 |
| Compound B | C. albicans | 24–26 |
4. Anti-inflammatory Properties
The anti-inflammatory effects of thiadiazole derivatives have been attributed to their ability to inhibit protein denaturation induced by heat. This mechanism suggests potential applications in treating inflammatory conditions .
5. Antidepressant Activity
Recent studies have also explored the antidepressant potential of thiadiazole derivatives. Certain synthesized imine derivatives of thiadiazole have shown promising results in preclinical models, indicating their potential for further development as therapeutic agents for depression .
Scientific Research Applications
Antimicrobial Applications
Thiadiazole derivatives have been extensively studied for their antimicrobial properties. This compound's structure suggests it may exhibit similar activities. Research indicates that compounds with thiadiazole rings can inhibit the growth of various bacterial strains.
Case Study: Antimicrobial Efficacy
A study demonstrated that thiadiazole derivatives inhibited the growth of Xanthomonas oryzae at concentrations as low as 100 μg/mL. This suggests that N-(5-((2-((2-fluorophenyl)amino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)-4-(pyrrolidin-1-ylsulfonyl)benzamide may possess similar antimicrobial properties, warranting further investigation into its efficacy against specific pathogens .
Anticancer Potential
The compound's structural features make it a candidate for anticancer research. Thiadiazole derivatives have shown promise in targeting cancer cell lines through various mechanisms.
Case Study: Anticancer Activity
In vitro studies have indicated that thiadiazole derivatives exhibit cytotoxicity against human hepatocellular carcinoma (HepG-2) and lung cancer (A-549) cell lines. For instance, one study compared the efficacy of these compounds to cisplatin and found significant growth inhibition in treated cells . The mechanisms of action likely involve interference with cellular signaling pathways critical for cancer cell survival.
Anti-inflammatory Properties
Compounds containing thiadiazole rings are also known for their anti-inflammatory effects. The presence of functional groups in this compound may enhance its ability to modulate inflammatory pathways.
Research Insights
Studies have shown that similar compounds can reduce pro-inflammatory cytokine production in vitro. This suggests that the compound may inhibit inflammatory responses through interaction with specific receptors or enzymes involved in inflammation .
Summary of Applications
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Table 1: Structural and Functional Comparison
Key Findings
Structural Analogues and Bioactivity: The target compound’s 1,3,4-thiadiazole core aligns with derivatives showing acetylcholinesterase inhibition (e.g., piperidine-ethylthio analogues, IC₅₀ ~1 µM) . Thiazolidinone derivatives (e.g., compound 10 in ) with benzamide substituents exhibit potent anticancer activity (IC₅₀ = 18.59 µM), suggesting the benzamide-pyrrolidine sulfonyl group in the target compound may enhance tumor selectivity.
Synthetic Methodologies: Thioether formation via α-halogenated ketones (e.g., 2-bromoacetophenone) is critical for introducing the 2-fluorophenyl amide side chain, as seen in S-alkylated triazoles . Sulfonylation of benzamide precursors (e.g., using pyrrolidine sulfonyl chloride under basic conditions) is a standard step, validated in hydrazinecarbothioamide syntheses .
Structure-Activity Relationships (SAR): Halogen Substitution: The 2-fluorophenyl group may improve metabolic stability compared to non-halogenated analogues (e.g., 4-methoxyphenyl in ). Sulfonamide Role: The pyrrolidine sulfonyl group likely enhances water solubility relative to simpler benzamide derivatives, as observed in sulfonyl-containing triazoles .
Physicochemical Properties: The target compound’s LogP is predicted to be lower than non-sulfonylated thiadiazoles (e.g., ~2.5 vs. ~3.8 for piperidine-ethylthio derivatives ), favoring better solubility.
Critical Analysis of Evidence
- Gaps: Direct biological data for the target compound are absent in the provided evidence. Predictions are extrapolated from structurally related compounds (e.g., thiazolidinones , thiazoles ).
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
